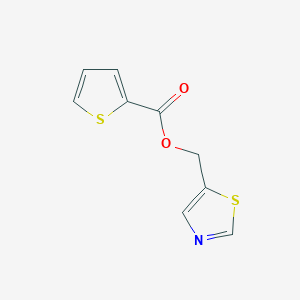

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C9H7NO2S2 . It has an average mass of 225.287 Da and a monoisotopic mass of 224.991821 Da .

Molecular Structure Analysis

The molecular structure of 1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate consists of a five-membered thiazole ring attached to a thiophene ring via a carboxylate group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis

Thiazoles, including 1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .Physical And Chemical Properties Analysis

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate has a molecular formula of C9H7NO2S2, an average mass of 225.287 Da, and a monoisotopic mass of 224.991821 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications

Antimicrobial Applications

Thiazoles and their derivatives have shown significant antimicrobial activity . For example, sulfazole, a derivative of thiazole, is known for its antimicrobial properties .

Antiretroviral Applications

Thiazole derivatives have been used in the development of antiretroviral drugs. Ritonavir, an antiretroviral medication used to treat HIV/AIDS, contains a thiazole moiety .

Antifungal Applications

Thiazole-based compounds have demonstrated antifungal properties. For instance, abafungin is a thiazole derivative with antifungal activity .

Anticancer Applications

Thiazole derivatives have shown potential in cancer treatment. Tiazofurin, a thiazole-based compound, is used in cancer treatment . Additionally, some synthesized thiazole-based compounds have shown potent antitumor and antioxidant activities .

Anti-Alzheimer Applications

Thiazole derivatives have shown promise in the treatment of Alzheimer’s disease .

Antihypertensive Applications

Thiazole derivatives have been studied for their potential antihypertensive effects .

Industrial Applications

Thiazoles have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Pharmaceutical Applications

Thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They are also found in many synthetic drugs .

Mechanism of Action

Target of Action

Thiazole derivatives, however, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives, in general, can affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

properties

IUPAC Name |

1,3-thiazol-5-ylmethyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-9(8-2-1-3-13-8)12-5-7-4-10-6-14-7/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIKSSYHFGBOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OCC2=CN=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)

![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)

![Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2370061.png)

![N-1,3-benzodioxol-5-yl-2-[(8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2370066.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2370070.png)